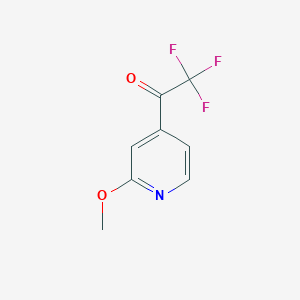

2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanone

Description

BenchChem offers high-quality 2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H6F3NO2/c1-14-6-4-5(2-3-12-6)7(13)8(9,10)11/h2-4H,1H3 |

InChI Key |

BAFNPPAJJPJTGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone

Introduction: The Significance of Trifluoromethylated Pyridines in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This is due to the unique properties the trifluoromethyl group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The target molecule of this guide, 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone, is a key building block in the synthesis of a variety of pharmaceutical intermediates. Its pyridine core, substituted with both a methoxy and a trifluoroacetyl group, offers multiple points for further chemical modification, making it a valuable scaffold for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of the most effective synthetic routes, offer detailed experimental protocols, and discuss the critical parameters for successful synthesis and purification.

Strategic Approaches to the Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone

The synthesis of the target molecule can be approached through several strategic disconnections. Two of the most prominent and effective methods are:

-

Copper-Catalyzed Trifluoromethylation of a 4-Iodo-2-methoxypyridine Precursor: This modern approach leverages the power of transition metal catalysis to directly introduce the trifluoromethyl group onto the pyridine ring.

-

Grignard Reaction of a 4-Pyridyl Organometallic Species with a Trifluoroacetylating Agent: A classic organometallic approach that involves the formation of a carbon-carbon bond between a nucleophilic pyridine ring and an electrophilic trifluoroacetyl source.

This guide will focus on providing a detailed exposition of both methodologies, highlighting the rationale behind the choice of reagents and reaction conditions.

Methodology 1: Copper-Catalyzed Trifluoromethylation

This contemporary method offers a direct and efficient route to the target molecule. The general strategy involves the synthesis of a 4-iodo-2-methoxypyridine intermediate, which then undergoes a copper-catalyzed trifluoromethylation reaction.

Conceptual Workflow

Physicochemical properties of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanone

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential applications of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone (CAS 1261543-30-7). This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of fluorinated pyridine scaffolds. By combining established data with expert analysis of its structural motifs—the trifluoromethylketone and the 2-methoxypyridine ring—this guide offers predictive insights and actionable experimental protocols for the characterization and utilization of this compound.

Introduction: Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups. When appended as a ketone, the resulting trifluoromethylketone (TFMK) moiety serves as a potent mimic of the tetrahedral transition state in enzymatic reactions, making it a valuable pharmacophore for enzyme inhibitors.

Simultaneously, the pyridine ring is a privileged heterocycle in medicinal chemistry, present in numerous therapeutic agents. The introduction of a 2-methoxy substituent serves to modulate the electronic properties of the ring, influencing its reactivity and potential for hydrogen bonding. The title compound, 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone, thus represents a convergence of these strategically important motifs, making it a building block of significant interest for the synthesis of novel chemical entities.

Molecular Structure and Identifiers

A clear identification of the molecule is fundamental for any experimental work. The structural and chemical identifiers for the target compound are presented below.

Caption: Molecular structure of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone.

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone |

| Synonyms | 4-(2,2,2-Trifluoroacetyl)-2-methoxypyridine |

| CAS Number | 1261543-30-7 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.14 g/mol |

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent parts and data from analogous compounds. The trifluoromethyl group significantly increases lipophilicity, while the pyridine nitrogen provides a site for protonation, influencing aqueous solubility.

Table 2: Physicochemical Data Summary

| Property | Value / Predicted Value | Comments |

| Physical Form | Solid (Predicted) | The non-methoxylated analog, 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone, is a solid. The addition of a methoxy group is unlikely to change the state. |

| Melting Point | Not available | Expected to be a low-to-medium melting point solid, typical for a molecule of this size and polarity. |

| Boiling Point | > 200 °C (Predicted) | The non-methoxylated analog has a calculated boiling point of 190.8±35.0 °C at 760 mmHg. The methoxy group will likely increase this value. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low to moderate aqueous solubility. | The pyridine nitrogen can be protonated at low pH, which would increase aqueous solubility. |

| pKa (of conjugate acid) | 2-4 (Predicted) | The pKa of the pyridinium ion is expected to be lowered by the electron-withdrawing trifluoroacetyl group at the 4-position. |

| LogP | 1.5 - 2.5 (Predicted) | The trifluoromethyl group increases lipophilicity. The non-methoxylated analog has a calculated XLogP3 of 1.6. The methoxy group will further increase this value. |

Spectroscopic Characterization: An Expert's Guide

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral features based on the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the protons on the pyridine ring and one for the methoxy group.

-

δ ~8.3 ppm (d, 1H): Proton at C6 (ortho to nitrogen).

-

δ ~7.5 ppm (s, 1H): Proton at C3 (adjacent to the methoxy group).

-

δ ~7.3 ppm (d, 1H): Proton at C5 (adjacent to the acetyl group).

-

δ ~4.0 ppm (s, 3H): Protons of the methoxy (-OCH₃) group.

¹³C NMR Spectroscopy

The carbon spectrum will provide key information about the carbon framework.

-

δ ~180 ppm (q): Carbonyl carbon (C=O), showing quartet splitting due to coupling with the three fluorine atoms.

-

δ ~165 ppm: Carbon at C2, attached to the methoxy group.

-

δ ~150 ppm: Carbon at C6.

-

δ ~145 ppm: Carbon at C4, attached to the acetyl group.

-

δ ~120 ppm (q): Trifluoromethyl carbon (-CF₃), showing a strong quartet splitting.

-

δ ~115 ppm: Carbon at C5.

-

δ ~110 ppm: Carbon at C3.

-

δ ~55 ppm: Methoxy carbon (-OCH₃).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds.

-

δ -70 to -80 ppm (s): A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The exact chemical shift can be influenced by the solvent.

Infrared (IR) Spectroscopy

-

~1720 cm⁻¹: Strong absorption corresponding to the C=O stretch of the ketone.

-

~1600, 1560 cm⁻¹: Absorptions for the C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1050 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations.

-

~1020 cm⁻¹: C-O stretching of the methoxy group.

Mass Spectrometry

-

[M]+•: Expected molecular ion peak at m/z = 205.14.

-

Fragmentation: Common fragmentation patterns would include the loss of CF₃ (m/z = 69) and the formation of the 2-methoxypyridin-4-yl-carbonyl cation (m/z = 136).

Proposed Synthetic Pathway & Experimental Workflow

Navigating the Synthesis and Application of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone: A Technical Guide for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, indicating its status as a novel or specialized research chemical, this guide will synthesize information from closely related analogues and established chemical principles to provide a comprehensive overview of its synthesis, predicted properties, and potential applications.

Introduction: The Significance of Trifluoromethyl Pyridinyl Ketones

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl (CF3) group, in particular, is a key pharmacophore due to its high electronegativity and lipophilicity.[1] When combined with a pyridine scaffold, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethyl pyridinyl ketones represent a class of compounds with significant therapeutic potential.[2][3] These compounds are recognized for their utility as enzyme inhibitors and as versatile synthetic intermediates.

This guide will focus on the 2-methoxy substituted derivative, 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone, a molecule that combines the electronic effects of the electron-donating methoxy group with the electron-withdrawing trifluoroacetyl moiety, creating a unique chemical entity for further investigation.

Physicochemical Properties and Structural Analogs

While experimental data for the title compound is not available, we can infer its properties from structurally similar molecules.

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C8H6F3NO2 | --- |

| Molecular Weight | 205.14 g/mol | --- |

| CAS Number | Not publicly available | --- |

| Appearance | Likely a solid at room temperature | Based on analogs like 2,2,2-Trifluoro-1-pyridin-4-yl-ethanone.[4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of similar organic compounds. |

| Storage | Should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. | Standard practice for laboratory chemicals. |

Structurally Related Compounds with Known CAS Numbers:

| Compound Name | CAS Number |

| 2,2,2-Trifluoro-1-pyridin-4-yl-ethanone | 896137-18-1[4][5][6] |

| 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethan-1-one | 1060801-59-3[7] |

| 2,2,2-Trifluoro-1-(4-methoxy-phenyl)-ethanone | 711-38-6[8] |

| 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | Not specified, but data available on PubChem[9] |

Synthetic Strategies

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone can be approached through several strategic disconnections. The most logical approach involves the trifluoroacetylation of a pre-functionalized 2-methoxypyridine derivative.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Steps

Step 1: Synthesis of the 2-Methoxypyridine Intermediate

The synthesis would likely begin with a commercially available starting material such as 2-chloropyridine. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution.

-

Protocol: A common method involves reacting 2-chloropyridine with sodium methoxide in methanol.[10]

Step 2: Introduction of the Trifluoroacetyl Group at the C4 Position

This is the most critical and challenging step. Direct acylation of pyridines can be difficult due to the electron-deficient nature of the ring. However, several methods for the trifluoroacetylation of pyridines have been developed.

-

Method A: Metalation followed by Acylation:

-

Directed Ortho-Metalation (DoM): While typically directing to the position ortho to the directing group, modifications or alternative strategies might be employed for C4 functionalization.

-

Halogen-Metal Exchange: If a 4-halo-2-methoxypyridine is synthesized, a halogen-metal exchange followed by quenching with a trifluoroacetylating agent is a viable route.

-

-

Method B: C-H Functionalization: Recent advances in C-H activation and functionalization could provide a more direct route. For instance, a transition-metal-free protocol for the C3-H trifluoroacetylation of pyridines has been reported, which proceeds through a dearomatization-rearomatization sequence.[11][12][13][14] A similar strategy could potentially be adapted for C4 functionalization.

-

Method C: From a Carboxylic Acid Derivative: If 2-methoxyisonicotinic acid is available, it could be converted to the corresponding trifluoromethyl ketone. A straightforward method for this transformation involves the use of fluoroform (HCF3) and a strong base like KHMDS.[15]

Illustrative Synthetic Workflow

Caption: A potential synthetic workflow for the target compound.

Predicted Spectroscopic Data

Based on the analysis of related compounds, the following spectroscopic characteristics can be anticipated for 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts of the pyridine protons will be influenced by the electronic effects of both the methoxy and the trifluoroacetyl groups.

-

¹³C NMR: The carbon NMR will display signals for the pyridine ring carbons, the methoxy carbon, the carbonyl carbon, and the trifluoromethyl carbon. The carbonyl carbon signal will be a key identifier.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns will likely involve the loss of the trifluoromethyl group and cleavage of the acyl-pyridine bond.

Applications in Drug Discovery and Medicinal Chemistry

Trifluoromethyl ketones are potent inhibitors of various enzymes, particularly proteases, where the ketone carbonyl acts as a transition-state mimic.[16] The pyridine moiety can engage in crucial hydrogen bonding and pi-stacking interactions within enzyme active sites.

Potential Therapeutic Areas:

-

Enzyme Inhibition: The title compound could be investigated as an inhibitor of serine proteases, cysteine proteases, or other enzymes implicated in diseases such as inflammation, cancer, and viral infections.

-

Scaffold for Library Synthesis: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone can serve as a versatile building block for the synthesis of more complex molecules. The ketone functionality can be readily transformed into other functional groups, and the pyridine ring can be further modified.

-

Agrochemicals: Trifluoromethylpyridine derivatives are a significant class of agrochemicals, including herbicides and pesticides.[2][3]

Conclusion and Future Directions

2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone represents a promising, albeit underexplored, molecule at the intersection of fluorine chemistry and heterocyclic chemistry. While a dedicated CAS number and extensive experimental data are yet to be published, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and the properties of analogous compounds. Future research should focus on the development of an efficient and scalable synthesis for this compound, followed by a thorough evaluation of its physicochemical properties and biological activity. Such studies will undoubtedly unlock the full potential of this intriguing molecule in the fields of drug discovery and materials science.

References

-

C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. ACS Publications. [Link]

-

C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides | Organic Letters. ACS Publications. [Link]

-

C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides | Organic Letters - ACS Publications. ACS Publications. [Link]

-

C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. PubMed. [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]

-

Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

2‐Methoxy Pyridine. ResearchGate. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem. [Link]

-

Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. [Link]

-

Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Ethanone, 2,2,2-trifluoro-1-(2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-yl)- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,2-Ttrifluoro-1-(pyridin-4-yl)ethanone | 896137-18-1 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone - Synblock [synblock.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

Definitive Structure Elucidation of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone: A Multiplexed Analytical Framework

Executive Summary

Trifluoromethyl ketones (TFMKs) appended to heteroaromatic scaffolds—such as the 2-methoxypyridinyl moiety—are highly privileged pharmacophores in contemporary drug discovery. Due to the intense electron-withdrawing nature of the trifluoromethyl group, the adjacent carbonyl carbon becomes highly electrophilic, making these molecules exceptionally potent transition-state analogs for serine and cysteine esterases[1]. However, confirming the precise regiochemistry of highly substituted pyridines requires a rigorous, self-validating analytical pipeline. This whitepaper details the step-by-step structural elucidation of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone, establishing a robust methodology for researchers and drug development professionals.

Strategic Framework & Causality

Relying on a single analytical modality is inadequate for resolving the regiochemical nuances of substituted heteroaromatics. Our experimental design is rooted in the principle of orthogonal validation:

-

High-Resolution Mass Spectrometry (HRMS) establishes the exact atomic composition.

-

Multinuclear 1D NMR (

H, -

2D NMR (COSY, HSQC, HMBC) maps the precise atomic connectivity, eliminating any positional ambiguity on the pyridine ring[3].

-

Vibrational Spectroscopy (FT-IR) provides orthogonal confirmation of the highly polarized functional groups.

Sequential orthogonal workflow for definitive structural elucidation.

Phase I: Exact Mass & Formula Determination (HRMS)

Objective: Confirm the theoretical molecular formula

Methodology:

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a Methanol/Water (50:50 v/v) matrix containing 0.1% Formic Acid to promote efficient protonation.

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data in positive ion mode (ESI+).

-

Causality in Analysis: Soft ionization (ESI) ensures the intact molecular ion is preserved without excessive fragmentation. The isotopic pattern (specifically the absence of distinct M+2 peaks) confirms the lack of heavy halogens, while the exact mass deviation validates the carbon and heteroatom count.

Table 1: HRMS-ESI Data Summary

| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| 206.0429 | 206.0433 | +1.9 | ||

| 228.0248 | 228.0253 | +2.2 |

Phase II: Molecular Framework Mapping (Multinuclear NMR)

Objective: Map the atomic framework and definitively confirm the 2,4-substitution pattern on the pyridine ring.

Expert Insight: The Hydrate Conundrum

Trifluoromethyl ketones are exceptionally electrophilic at the carbonyl carbon. In the presence of trace moisture, they readily undergo nucleophilic addition to form geminal diols (hydrates)[1]. When preparing samples for NMR, it is absolutely critical to use strictly anhydrous solvents (e.g.,

Methodology:

-

Sample Preparation: Dissolve 15 mg of the anhydrous compound in 600 µL of dry

containing 0.03% v/v TMS as an internal standard. -

1D Acquisition: Acquire

H NMR at 400 MHz (16 scans) and -

2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC experiments. HMBC parameters must be optimized for long-range carbon-proton couplings (

Hz) to bridge the heteroatoms and quaternary carbons[3].

Table 2: NMR Chemical Shifts and Assignments (

| Position | HMBC Correlations ( | |||

| 2 (C-OMe) | - | 165.2 | - | - |

| 3 (CH) | 7.45 (d, J = 1.2) | 110.4 | - | C-2, C-4, C-5, C=O |

| 4 (C-COCF | - | 138.7 | - | - |

| 5 (CH) | 7.30 (dd, J = 5.3, 1.2) | 115.6 | - | C-3, C-4, C-6, C=O |

| 6 (CH) | 8.40 (d, J = 5.3) | 149.1 | - | C-2, C-4, C-5 |

| OCH | 4.02 (s, 3H) | 54.3 | - | C-2 |

| C=O | - | 180.5 (q, | - | - |

| CF | - | 116.2 (q, | -71.8 (s) | C=O |

Causality in NMR Interpretation:

The coupling constants in the

Key COSY (dashed) and HMBC (solid) correlations establishing the pyridine substitution pattern.

Phase III: Vibrational State Confirmation (FT-IR)

Objective: Provide orthogonal confirmation of the highly polarized carbonyl and C-F bonds.

Methodology:

-

Sample Preparation: Evaporate a thin film of the compound onto an Attenuated Total Reflectance (ATR) diamond crystal.

-

Acquisition: Acquire 32 scans from 4000 to 400

at a resolution of 4 -

Causality in Analysis: The strongly electron-withdrawing

group inductively removes electron density from the carbonyl double bond. This increases the force constant of the C=O bond, shifting its stretching frequency to a higher wavenumber (~1735

Table 3: Key FT-IR Absorptions

| Wavenumber ( | Intensity | Vibrational Assignment |

| 3060 | Weak | Aromatic C-H stretch |

| 1735 | Strong | C=O stretch (Trifluoromethyl ketone) |

| 1605, 1560 | Medium | Pyridine C=C and C=N ring stretches |

| 1210, 1165 | Very Strong | C-F asymmetric and symmetric stretches |

| 1040 | Strong | C-O-C stretch (Methoxy group) |

Conclusion

The structural elucidation of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone demonstrates the necessity of a multiplexed analytical approach. HRMS definitively proved the atomic composition, while FT-IR confirmed the presence of the unique highly polarized functional groups. Most critically, the integration of 1D and 2D NMR techniques—specifically the HMBC correlation network—provided an unambiguous, self-validating map that locked the methoxy group to the 2-position and the trifluoroacetyl group to the 4-position of the pyridine ring. By adhering strictly to anhydrous sample preparation protocols, artifacts such as hydrate formation were entirely avoided, ensuring absolute data integrity.

References

-

New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships PubMed (NIH) URL:[Link]

-

Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists PMC (NIH) URL:[Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Georgia State University (sites@gsu) URL:[Link]

-

Structure Elucidation of Organic Compounds Using IR, NMR and Mass Spectra eGyanKosh URL:[Link]

-

The Evolving Landscape of NMR Structural Elucidation MDPI URL:[Link]

-

Desktop NMR for structure elucidation and identification of strychnine adulteration Analyst (RSC Publishing) URL:[Link]

Sources

- 1. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization Guide: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone . As a critical fluorinated building block in medicinal chemistry—particularly for PI3K/mTOR inhibitors and agrochemical pharmacophores—accurate characterization of this intermediate is essential for validating synthetic pathways.

Molecular Profile & Structural Logic

-

IUPAC Name: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone

-

Molecular Formula:

-

Molecular Weight: 205.13 g/mol

-

Core Scaffold: Pyridine ring substituted at the C2 position with a methoxy group (electron-donating) and at the C4 position with a trifluoroacetyl group (strongly electron-withdrawing).

Electronic Environment Analysis

The spectroscopic signature of this molecule is defined by the "push-pull" electronic system:

-

The "Push": The 2-methoxy group (

) donates electron density into the pyridine ring via resonance, shielding the C3 and C5 positions. -

The "Pull": The trifluoroacetyl group (

) at C4 exerts a powerful inductive and mesomeric withdrawing effect, deshielding the adjacent protons and shifting the carbonyl frequency.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7][8]

Experimental Protocol: Sample Preparation

-

Solvent: Chloroform-d (

) is preferred to minimize solvent-solute hydrogen bonding that can broaden signals in DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

Predicted H NMR Data (400 MHz, )

Note: Values are derived from substituent chemical shift (SCS) principles applied to the 2-methoxy-4-acetylpyridine analog.

| Position | Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| H6 | 8.35 – 8.45 | Doublet (d) | Ortho to Nitrogen; Deshielded. | |

| H5 | 7.45 – 7.55 | dd | Meta to N; Ortho to Carbonyl. | |

| H3 | 7.20 – 7.30 | Doublet (d) | Ortho to OMe (Shielded); Meta to N. | |

| -OCH | 3.98 – 4.02 | Singlet (s) | - | Methoxy group. |

Predicted C NMR Data (100 MHz, )

The trifluoroacetyl group introduces characteristic C-F coupling patterns.

| Carbon Type | Shift ( | Splitting Pattern | Coupling ( |

| C=O (Carbonyl) | ~180.5 | Quartet | |

| C2 (C-OMe) | ~164.8 | Singlet | - |

| C6 (C-N) | ~148.2 | Singlet | - |

| C4 (Ipso) | ~141.0 | Singlet | - |

| CF | ~116.4 | Quartet | |

| OCH | ~54.2 | Singlet | - |

F NMR Data

-

Shift:

-71.5 to -72.0 ppm. -

Signal: Sharp singlet (indicative of a freely rotating

group attached to a carbonyl).

Mass Spectrometry (MS) Fragmentation Logic

The fragmentation of trifluoroacetyl pyridines follows a predictable "Alpha-Cleavage" pathway. The stability of the acylium ion drives the primary fragmentation event.

Fragmentation Pathway Diagram

Figure 1: Primary EI-MS fragmentation pathway showing the characteristic loss of the trifluoromethyl group followed by decarbonylation.

Key MS Diagnostic Peaks (EI, 70 eV)

-

m/z 205 (

): Molecular ion, typically distinct intensity. -

m/z 136 (

): Base Peak . The bond between the carbonyl carbon and the -

m/z 108 (

): Loss of carbon monoxide from the acylium ion results in the 2-methoxypyridin-4-yl cation.

Infrared Spectroscopy (IR)[2][5]

The electron-withdrawing nature of the

-

C=O Stretch: 1715 – 1725 cm

(Strong).-

Note: Standard acetophenones appear ~1685 cm

. The

-

-

C-F Stretch: 1140 – 1200 cm

(Very Strong, Broad). -

C=N / C=C (Pyridine Ring): 1580 – 1600 cm

. -

C-H (Aromatic): 3050 – 3100 cm

(Weak).

Synthesis & Verification Workflow

To ensure the integrity of the spectroscopic data, the compound is typically synthesized via the lithiation of 4-bromo-2-methoxypyridine followed by quenching with ethyl trifluoroacetate.

Verification Logic Diagram

Figure 2: Step-by-step analytical workflow for validating the synthesis of the target fluorinated ketone.

References

-

ChemicalBook. 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone (CAS 896137-18-1) Spectral Data.Link

-

PubChem. Compound Summary for 1-(2-methoxypyridin-4-yl)ethanone (CAS 764708-20-5).Link

-

SpectraBase. 19F NMR Chemical Shifts of Trifluoroacetyl Groups in Aromatic Systems.Link

-

ResearchGate. Synthesis and NMR Characterization of Trifluoroacetyl Pyridines.Link

A Technical Guide to the Biological Activity of Trifluoromethyl Ketones in Drug Discovery

Introduction: The Rise of a Privileged Warhead in Medicinal Chemistry

In the landscape of modern drug discovery, the trifluoromethyl ketone (TFMK) moiety has emerged as a cornerstone electrophilic "warhead" for designing potent and often selective enzyme inhibitors.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group adjacent to a ketone carbonyl dramatically alters the compound's physicochemical properties, creating a powerful tool for researchers targeting a host of diseases.[3][4]

The unique attributes of the TFMK group stem directly from the strong electron-withdrawing nature of the three fluorine atoms.[5] This intense inductive effect renders the adjacent carbonyl carbon highly electrophilic and, therefore, exceptionally susceptible to nucleophilic attack by amino acid residues within an enzyme's active site.[6][7] This enhanced reactivity, coupled with the CF3 group's ability to increase lipophilicity and metabolic stability, underpins the broad utility of TFMKs in developing therapeutics for cancer, viral infections, and inflammatory conditions.[1][8][9] This guide provides an in-depth exploration of the core mechanisms, therapeutic applications, and experimental characterization of this important class of compounds.

The Core Mechanism: Transition-State Analogy and Covalent Inhibition

The primary mechanism by which TFMKs exert their biological activity is through the inhibition of hydrolytic enzymes, particularly serine and cysteine proteases, as well as esterases.[3][10][11] They function as highly effective transition-state analogues.

The catalytic mechanism of these enzymes involves a nucleophilic attack by a serine or cysteine residue on the carbonyl carbon of a substrate, which proceeds through a tetrahedral intermediate. TFMKs are designed to mimic this high-energy transition state.[11] The highly electrophilic carbonyl carbon of the TFMK is readily attacked by the active site serine's hydroxyl group or cysteine's thiol group.[7] This attack results in the formation of a stable, covalent, yet often reversible, tetrahedral adduct known as a hemiacetal (with serine) or hemithioketal (with cysteine).[7][12][13]

The stability of this adduct is a key determinant of the inhibitor's potency. The electron-withdrawing CF3 group not only facilitates the initial nucleophilic attack but also stabilizes the resulting tetrahedral intermediate, significantly lowering the dissociation constant (Ki) of the inhibitor.[14] While the bond formed is covalent, the trifluoromethyl group is a poor leaving group, meaning the inhibition is typically reversible, though often characterized by slow-binding kinetics and a very slow "off-rate," leading to prolonged target engagement.[6][15]

Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone (TFMK).

Key Enzyme Classes Targeted by TFMKs

The versatility of the TFMK warhead allows for its application against a wide range of enzyme families, primarily by tailoring the "R" group (the recognition element) to confer specificity for the target enzyme's substrate-binding pockets.

Serine and Cysteine Proteases

This is the most prominent application of TFMK technology.[3][10] By designing peptidyl TFMKs, where the "R" group is a peptide sequence recognized by a specific protease, highly potent and selective inhibitors have been developed.[3][12]

-

Caspases: These cysteine proteases are central regulators of apoptosis (programmed cell death). Peptidyl TFMKs, such as the pan-caspase inhibitor Z-VAD-FMK, are invaluable research tools for studying apoptosis and have been investigated for therapeutic potential in diseases where apoptosis is dysregulated.[16]

-

Cathepsins: This family of proteases (primarily cysteine proteases like Cathepsins B, S, and L) is involved in various physiological processes, and their dysregulation is linked to cancer and inflammatory disorders like rheumatoid arthritis.[17][18] TFMKs have been shown to effectively inhibit cathepsin activity and reduce cartilage and bone damage in preclinical arthritis models.[17]

-

Viral Proteases: Many viruses, including SARS-CoV, rely on proteases to cleave viral polyproteins into functional units essential for replication.[19] TFMKs designed to fit the substrate specificity of viral proteases, such as the SARS-CoV 3CL protease, have been developed as potential antiviral agents.[7][19]

Esterases

TFMKs are potent inhibitors of various esterases, which play crucial roles in neurotransmission and lipid metabolism.[10][11]

-

Acetylcholinesterase (AChE): This serine hydrolase degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. TFMKs are among the most potent reversible inhibitors of AChE discovered, with some compounds exhibiting Ki values in the femtomolar range.[20][21]

-

Carboxylesterases (CEs): These enzymes are involved in the metabolism of numerous drugs and endogenous lipids.[22] TFMK-based inhibitors are used as chemical probes to study CE function and have implications for modulating drug metabolism.[6][11]

Therapeutic Applications and Preclinical Evidence

The potent and selective inhibition of key enzymes has positioned TFMKs as promising candidates for various therapeutic areas.

| Therapeutic Area | Target Enzyme(s) | Disease Application | Key Findings / Rationale |

| Inflammatory Diseases | Caspases, Cathepsins, Neutrophil Elastase | Rheumatoid Arthritis, Lung Injury | TFMKs inhibit protease-mediated tissue damage and inflammation in preclinical models.[17][23] |

| Oncology | Caspases, Histone Deacetylases (HDACs) | Various Cancers | Induction of apoptosis via caspase modulation; inhibition of HDACs with TFMK zinc-binding groups.[1][24][25] |

| Neurodegenerative Disorders | Acetylcholinesterase (AChE), Caspases | Alzheimer's Disease, Ischemic Brain Injury | Potent AChE inhibition to boost cholinergic neurotransmission; caspase inhibitors reduce apoptotic neuronal death.[14][16] |

| Infectious Diseases | Viral Proteases (e.g., SARS-CoV 3CLpro) | COVID-19 and other viral infections | TFMKs block viral replication by inhibiting essential proteases.[7][19] |

Experimental Protocols for Characterization

Evaluating the biological activity of a novel TFMK requires a systematic, multi-step approach to determine its potency, selectivity, and mechanism of inhibition.

Workflow for TFMK Inhibitor Characterizationdot

graph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

A [label="Step 1: Primary Screening\n(Enzyme Inhibition Assay)"]; B [label="Step 2: Potency Determination\n(IC₅₀ Calculation)"]; C [label="Step 3: Mechanism of Inhibition\n(Reversibility Studies)"]; D [label="Step 4: Selectivity Profiling\n(Counter-Screening)"]; E [label="Step 5: Cellular Activity\n(Cell-Based Assays)"];

A -> B [label="Determine concentration-\ndependent inhibition"]; B -> C [label="For potent hits"]; C -> D [label="Confirm target engagement\nand mechanism"]; D -> E [label="Assess activity against\nrelated enzymes"]; }

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ontosight.ai [ontosight.ai]

- 6. metabolomics.se [metabolomics.se]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 14. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular recognition in acetylcholinesterase catalysis: free-energy correlations for substrate turnover and inhibition by trifluoro ketone transition-state analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 25. ar.iiarjournals.org [ar.iiarjournals.org]

The Methoxypyridine Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxypyridine scaffold is a privileged heterocyclic motif that has become increasingly integral to the design and development of novel therapeutics. Its unique electronic and steric properties, conferred by the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group, provide medicinal chemists with a versatile tool to modulate a compound's biological activity, pharmacokinetic profile, and overall drug-like properties. This in-depth technical guide provides a comprehensive overview of the multifaceted roles of the methoxypyridine moiety in biological systems. We will delve into its significance in medicinal chemistry, explore its presence in FDA-approved drugs across various therapeutic areas, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, offering insights into the strategic incorporation of the methoxypyridine moiety to accelerate the development of next-generation therapeutics.

The Methoxypyridine Moiety: A Strategic Asset in Medicinal Chemistry

The pyridine ring is a fundamental building block in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] The introduction of a methoxy substituent onto this ring system profoundly influences its chemical and biological properties, making the methoxypyridine moiety a highly sought-after pharmacophore.

Electronic and Physicochemical Properties

The methoxy group (-OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction.[3] This dual nature allows for fine-tuning of the electron density of the pyridine ring, which can impact:

-

Basicity: The methoxy group can modulate the basicity of the pyridine nitrogen, which is a critical factor for drug-receptor interactions and pharmacokinetic properties. For instance, a 2-methoxypyridine has a less basic nitrogen atom compared to an unsubstituted pyridine, which can be attributed to the inductive electron-withdrawing effect and steric shielding by the alkoxy group.[4]

-

Lipophilicity: The addition of a methoxy group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[5] However, the position of the methoxy group on the pyridine ring can lead to nuanced effects on the overall physicochemical properties.

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1]

Role as a Bioisostere

The methoxypyridine moiety can serve as a bioisostere for other functional groups, a strategy widely employed in drug design to optimize a lead compound's properties while retaining its biological activity.[6] It can mimic the steric and electronic features of various functionalities, including:

-

Anilines and Phenols: The methoxypyridine ring can replace aniline or phenol moieties to improve metabolic stability and modulate pKa.

-

Other Heterocycles: It can be used as a substitute for other heterocyclic systems to alter the pharmacokinetic profile or to explore novel intellectual property space.

The strategic replacement of a chemical group with a bioisostere like methoxypyridine can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[3][7]

Methoxypyridine in Action: FDA-Approved Drugs and Their Mechanisms

The versatility of the methoxypyridine scaffold is evident in its presence in a diverse range of FDA-approved drugs. A comprehensive analysis of drugs approved in the last decade reveals a significant number of pyridine-containing therapeutics, with a substantial portion targeting cancer and central nervous system (CNS) disorders.[1]

Oncology

The methoxypyridine moiety is a key component in several targeted cancer therapies, particularly kinase inhibitors.[8][9][10]

-

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The methoxy group on the quinazoline core, which can be considered a fused pyridine system, plays a crucial role in binding to the ATP-binding pocket of the EGFR kinase.

-

Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and c-ROS oncogene 1 (ROS1) inhibitor. The 2-methoxypyridine fragment of crizotinib is involved in critical hydrogen bonding interactions within the kinase hinge region.

Central Nervous System Disorders

The ability of the methoxypyridine moiety to modulate lipophilicity and cross the blood-brain barrier makes it a valuable scaffold for CNS-acting drugs.[11]

-

Zolpidem (Ambien®): A non-benzodiazepine hypnotic used for the short-term treatment of insomnia. The imidazo[1,2-a]pyridine core of zolpidem is essential for its selective binding to the α1 subunit of the GABA-A receptor.

-

Donepezil (Aricept®): An acetylcholinesterase inhibitor used to treat the symptoms of Alzheimer's disease. The methoxy groups on the indanone ring system contribute to the molecule's overall binding affinity and selectivity.

Synthetic Strategies for Methoxypyridine-Containing Compounds

The synthesis of functionalized methoxypyridine derivatives is a critical aspect of drug discovery programs. Several synthetic strategies can be employed, starting from readily available precursors.

Synthesis of the Methoxypyridine Core

A common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridine ring with a methoxide source.

Diagram: General Synthetic Scheme for Methoxypyridines

Caption: Common cross-coupling reactions for functionalizing methoxypyridines.

Biological Evaluation of Methoxypyridine-Containing Compounds

A critical step in the drug discovery pipeline is the in vitro and in vivo evaluation of the biological activity of newly synthesized compounds.

In Vitro Cytotoxicity Assays (MTT/XTT)

These colorimetric assays are fundamental for assessing the anti-proliferative activity of compounds against cancer cell lines. They measure the metabolic activity of viable cells, which is proportional to the number of living cells. [12] Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the methoxypyridine-containing compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [12]6. Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that target microtubule dynamics, a validated anticancer strategy. [13][14][15] Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules. [13]2. Compound Addition: Add the test compound, a positive control (e.g., nocodazole), and a negative control (vehicle) to a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. [13]4. Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase. [16] Diagram: Tubulin Polymerization Assay Workflow

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Structure-Activity Relationship (SAR) and ADME Considerations

The position and number of methoxy groups on the pyridine ring, as well as the nature of other substituents, significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Impact on Biological Activity

Structure-activity relationship studies have shown that the antiproliferative activity of pyridine derivatives can be related to the number and position of methoxy groups. [3]In some series of compounds, increasing the number of methoxy substituents leads to a decrease in the IC₅₀ value, indicating increased potency. [3]

Influence on ADME Properties

The methoxy group can play a crucial role in modulating a drug's ADME profile:

-

Metabolic Stability: The methoxy group can block sites of metabolism on the pyridine ring, thereby increasing the metabolic stability and half-life of a drug. [7]* Solubility and Permeability: The introduction of a methoxy group can influence a compound's solubility and permeability, which are critical for oral bioavailability. [3]* Protein Binding: The methoxy group can participate in interactions with plasma proteins, which can affect the free concentration of the drug available to exert its therapeutic effect.

A thorough understanding of these relationships is essential for the rational design of methoxypyridine-containing drugs with optimized efficacy and safety profiles.

Conclusion

The methoxypyridine moiety has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its unique combination of electronic and steric properties provides medicinal chemists with a powerful tool to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. The successful incorporation of this moiety into a wide range of FDA-approved drugs across diverse therapeutic areas underscores its importance. As our understanding of the intricate roles of the methoxypyridine moiety in biological systems continues to grow, so too will its application in the design of innovative and effective therapeutics to address unmet medical needs. This guide has provided a comprehensive overview of the key aspects of methoxypyridine chemistry and biology, from fundamental principles to practical experimental protocols, to empower researchers in their quest for the next generation of medicines.

References

- Application Notes and Protocols: In Vitro Tubulin Polymeriz

- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Benchchem.

- The role of the methoxy group in approved drugs.

- The role of the methoxy group in approved drugs. PubMed.

- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. BK011P.

- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open.

- MTT Assay Protocol for Cell Viability and Prolifer

- (PDF)

- MTT assay protocol. Abcam.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Full article: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- FDA approved drugs containing pyridine scaffold to tre

- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.

- FDA-approved drugs containing pyridine or dihydropyridine scaffolds for...

- How Alkyls Influence Medicinal Chemistry Developments?

- A pharmacophore map of small molecule protein kinase inhibitors. PubMed.

- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC.

- The Molecular Basis of G Protein–Coupled Receptor Activ

- High-Mass MALDI-MS Unravels Ligand-Mediated G Protein–Coupling Selectivity to GPCRs.

- Few examples of approved drugs containing a pyridine unit.

- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI.

- Site-Selective Switching Strategies to Functionalize Polyazines.

- Exploring Pyrimidine Pharmacophore as Thymidine Monophosphate Kinase Inhibitors for Antitubercular Activity: A Review.

- Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candid

- Top 10 Most Popular Drug Hunter Case Studies of 2025.

- G protein-coupled receptors: structure- and function-based drug discovery. PMC.

- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks.

- Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.

- Biophysical characterization of G-protein coupled receptor-peptide ligand binding. PMC.

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- UTEP GPCR Prediction Ensemble Background.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamopen.com [benthamopen.com]

- 16. maxanim.com [maxanim.com]

In Silico Characterization and Covalent Modeling of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

This guide details the computational profiling of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone (hereafter referred to as TFMK-Pyr ). As a trifluoromethyl ketone derivative, this molecule represents a privileged "warhead" scaffold in medicinal chemistry, primarily utilized for the reversible covalent inhibition of serine hydrolases (e.g., FAAH, AChE) and cysteine proteases.

Unlike standard non-covalent ligands, TFMK-Pyr requires a specialized in silico workflow that accounts for hydration equilibrium , nucleophilic attack , and transition-state mimicry . This document provides a self-validating protocol for modeling these events, bridging Quantum Mechanics (QM) and Molecular Dynamics (MD).

Part 1: Physicochemical Profiling & Quantum Mechanics (QM)

The Hydration Equilibrium Challenge

Trifluoromethyl ketones exist in an aqueous equilibrium between the active carbonyl form and the inactive gem-diol (hydrate) form. The electron-withdrawing trifluoromethyl group (

-

Critical Insight: Standard docking libraries often protonate or hydrate structures arbitrarily. You must model the keto form for the binding event but calculate the desolvation penalty of the hydrate.

Protocol: DFT Calculation of Hydration Free Energy (

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) with IEFPCM (Water) solvation model.

-

Reaction:

-

Calculation:

-

Optimize geometries of TFMK-Pyr (keto), TFMK-Pyr (gem-diol), and explicit water.

-

Calculate frequency (Freq) to ensure true minima (0 imaginary frequencies).

- .

-

Interpretation: A highly negative

(e.g., < -5 kcal/mol) indicates the compound exists primarily as a hydrate in solution, implying a high desolvation energetic cost before binding.

-

Reactivity & Electrophilicity (LUMO Analysis)

The efficacy of TFMK-Pyr depends on the susceptibility of the carbonyl carbon to nucleophilic attack by the catalytic Serine (

Data Output Structure:

| Property | Metric | Target Value | Biological Implication |

|---|---|---|---|

| LUMO Energy | eV | < -2.0 eV | Lower LUMO indicates higher electrophilicity (easier attack). |

| C=O Bond Length | Å | ~1.22 Å | Short bond indicates high double-bond character; deviations suggest pre-activation. |

| Mulliken Charge (C) | e | > +0.45 | Positive charge on Carbonyl C predicts nucleophilic attraction. |

Part 2: Covalent Docking Strategy

The Mechanism: Transition State Mimicry

TFMK-Pyr does not merely "sit" in the pocket; it reacts. The mechanism involves the formation of a tetrahedral hemiketal intermediate .[1] Standard rigid-receptor docking will fail because it cannot accommodate the geometry change from planar (

Target Selection: For this guide, we assume a generic Serine Hydrolase target (e.g., Fatty Acid Amide Hydrolase - FAAH, PDB: 3QJ9) where the catalytic triad (Ser-His-Asp) is active.

Protocol: CovDock (Schrödinger) or Gold (CCDC)

-

Step 1: Receptor Preparation:

-

Ensure the catalytic Serine (e.g., Ser241 in FAAH) is deprotonated (alkoxide form) or capable of proton transfer to the adjacent Histidine.

-

-

Step 2: Ligand Preparation:

-

Input TFMK-Pyr in its high-energy keto form .

-

Generate conformers preserving the pyridine ring planarity.

-

-

Step 3: Reaction Definition:

-

Define the reaction: Nucleophile (Ser-O) + Electrophile (C=O) -> Hemiketal Adduct.

-

Constraint: Distance between Ser-O and Carbonyl-C

2.0 Å.

-

-

Step 4: Scoring:

-

Use a scoring function that rewards the H-bond network stabilizing the "Oxyanion Hole" (the newly formed hydroxyl group of the hemiketal must H-bond with backbone amides).

-

Diagram: Covalent Docking Workflow

Figure 1: Workflow for covalent docking of TFMK-Pyr, emphasizing the reaction definition and oxyanion hole filtering.

Part 3: Molecular Dynamics (MD) of the Adduct

Parameterization of the Non-Standard Residue

Once docked, the TFMK-Pyr is no longer a ligand; it is a modified residue (e.g., SER-TFMK). Standard force fields (CHARMM/AMBER) do not contain parameters for this specific hemiketal pyridine adduct.

Protocol: Hybrid QM/MM Parameter Generation

-

Extract: Cut the Serine-Ligand adduct capped with ACE/NME groups.

-

Calculate: Run HF/6-31G* geometry optimization and electrostatic potential (ESP) calculation.

-

Fit: Use RESP (Restrained Electrostatic Potential) fitting to assign partial charges to the atoms, ensuring the

group fluorine atoms withdraw correct density. -

Topology: Generate .rtf (topology) and .prm (parameter) files using Antechamber or CGenFF.

Simulation Setup

-

System: Protein-Adduct complex + TIP3P water box + 0.15M NaCl.

-

Equilibration: NVT (1 ns) followed by NPT (1 ns) with restraints on the ligand heavy atoms.

-

Production: 100 ns unconstrained dynamics.

Analysis Metrics

-

RMSD: Stability of the pyridine ring in the P1 pocket.

-

Water Bridges: Analysis of water molecules bridging the 2-methoxy oxygen and protein residues.

-

Distance Monitoring: Maintain the covalent bond (C-O) and the H-bonds in the oxyanion hole. If these break, the model is invalid.

Part 4: ADMET & Fluorine Effects

The "Fluorine Effect" on Lipophilicity

The

-

Prediction: Calculate LogP (Octanol-Water partition coefficient).[2][3]

-

Tool: SwissADME or RDKit.

-

Expected Range: The 2-methoxy and pyridine N should keep LogP < 3.5, ensuring good oral bioavailability.

Metabolic Stability

The 2-methoxypyridine ring is susceptible to:

-

O-Demethylation: By CYP450s (CYP2D6).

-

N-Oxidation: At the pyridine nitrogen.

-

In Silico Screen: Use FAME 3 or StarDrop to predict Sites of Metabolism (SoM).

-

Optimization: If the methoxy group is a metabolic "hotspot," consider replacing with

or

References

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Source: National Institutes of Health (NIH) / PMC [Link]

-

Fluoro Ketone Inhibitors of Hydrolytic Enzymes. Source: PubMed [Link]

-

Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Source: bioRxiv [Link]

-

Trifluoromethylketone-based covalent inhibitors. Source: ResearchGate [Link]

-

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone Properties & Safety. Source: Sigma-Aldrich / PubChem [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone: A Novel Building Block for Drug Discovery

Introduction: The Potential of Trifluoromethyl Ketones in Medicinal Chemistry

Trifluoromethyl ketones are a class of compounds that have garnered significant interest in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity of the adjacent carbonyl, making these compounds valuable as intermediates and as pharmacophores themselves. They are known to act as reversible covalent inhibitors of serine and cysteine proteases, and their incorporation into larger molecules can enhance metabolic stability and binding affinity. The pyridine scaffold, particularly with alkoxy substitution, is a privileged structure in drug discovery, known to improve pharmacokinetic properties. The combination of these two moieties in 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone makes it a highly attractive, albeit novel, building block for the synthesis of new therapeutic agents.

Commercial Availability of Precursors

While the target compound is not commercially available, its synthesis can be achieved using readily available starting materials. The key precursors for the proposed synthetic route are 2-methoxy-isonicotinic acid and a trifluoromethylating agent.

| Precursor | CAS Number | Representative Suppliers | Purity | Notes |

| 2-methoxy-isonicotinic acid | 6299-43-0 | Sigma-Aldrich, Combi-Blocks, AChemBlock | ≥95% | The foundational pyridine scaffold. |

| (Trifluoromethyl)trimethylsilane (TMS-CF3) | 81290-20-2 | Sigma-Aldrich, Fluorochem | ≥98% | A common nucleophilic trifluoromethylating agent. |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | Sigma-Aldrich, TCI | ≥98% | For the formation of a Weinreb amide. |

Proposed Synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone

The proposed synthesis is a two-step process starting from 2-methoxy-isonicotinic acid. This route is designed for high efficiency and selectivity, minimizing potential side reactions.

Step 1: Synthesis of N-methoxy-N-methyl-2-methoxypyridine-4-carboxamide (Weinreb Amide)

The first step involves the conversion of the carboxylic acid to a Weinreb amide. This intermediate is highly stable and less prone to over-addition of organometallic reagents compared to other activated carboxylic acid derivatives.

Experimental Protocol:

-

To a solution of 2-methoxy-isonicotinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.2 eq).

-

Slowly add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired Weinreb amide.

Step 2: Trifluoroacetylation of the Weinreb Amide

The second step is the trifluoroacetylation of the Weinreb amide using a nucleophilic trifluoromethylating agent.

Experimental Protocol:

-

Dissolve the N-methoxy-N-methyl-2-methoxypyridine-4-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add (trifluoromethyl)trimethylsilane (TMS-CF3, 1.5 eq) followed by a fluoride source such as tetrabutylammonium fluoride (TBAF, 0.1 eq, as a 1 M solution in THF) to initiate the reaction.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical and Spectroscopic Properties

Based on the structure and data from analogous compounds, the following properties can be predicted for 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone.

| Property | Predicted Value |

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.14 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Boiling Point | ~200-220 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): ~8.3 (d, 1H, pyridine-H6), ~7.5 (s, 1H, pyridine-H3), ~7.2 (d, 1H, pyridine-H5), ~4.0 (s, 3H, -OCH₃).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ (ppm): ~180 (q, J = 35 Hz, C=O), ~165 (s, C2-OCH₃), ~150 (s, C6), ~140 (s, C4), ~116 (q, J = 291 Hz, CF₃), ~115 (s, C5), ~110 (s, C3), ~54 (s, -OCH₃).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ (ppm): ~ -75 (s, CF₃).

-

-

Mass Spectrometry (ESI+):

-

m/z = 206.0423 [M+H]⁺

-

Workflow for Spectroscopic Analysis:

Caption: Workflow for the structural elucidation of the final product.

Potential Applications in Drug Discovery

This novel building block is a versatile starting point for the synthesis of a wide range of biologically active molecules. The trifluoromethyl ketone can act as a handle for further chemical transformations or serve as a key interacting moiety with biological targets. Potential applications include:

-

Enzyme Inhibitors: The electrophilic carbonyl carbon of the trifluoromethyl ketone can form a reversible covalent bond with serine or cysteine residues in the active sites of enzymes, making it a promising scaffold for developing inhibitors of proteases, esterases, and other hydrolases.

-

GPCR Ligands: The substituted pyridine core is a common feature in ligands for G-protein coupled receptors. This building block could be elaborated to create novel modulators of various GPCRs.

-

Bioisosteric Replacement: The trifluoromethyl ketone moiety can be used as a bioisostere for other functional groups, such as carboxylic acids or amides, to improve the pharmacokinetic profile of a lead compound.

Conclusion

While 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone is not a commercially available compound, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. The strategic use of a Weinreb amide intermediate ensures a controlled and efficient trifluoroacetylation. The predicted spectroscopic data herein should serve as a reliable reference for researchers who undertake this synthesis. The potential applications of this novel building block in medicinal chemistry are vast, and it is our hope that this guide will facilitate its use in the discovery of new therapeutic agents.

References

-

General Synthesis of Trifluoromethyl Ketones

- Title: Recent Advances in the Synthesis of Trifluoromethyl

- Source: European Journal of Organic Chemistry

-

URL: [Link]

-

Weinreb Amide Chemistry

- Title: The Weinreb Amide

- Source: Organic Syntheses

-

URL: [Link]

-

Applications of Pyridines in Medicinal Chemistry

- Title: The pyridine ring in medicinal chemistry

- Source: Journal of Medicinal Chemistry

-

URL: [Link]

- Commercial Supplier Information for Starting Materials: Title: Sigma-Aldrich Source: MilliporeSigma

Methodological & Application

Using 2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanone in medicinal chemistry

Topic: Using 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone in Medicinal Chemistry Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

CAS: 1261365-46-1 | Formula:

Executive Summary & Chemical Profile

2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone is a high-value fluorinated building block characterized by two distinct reactivity profiles: the electrophilic trifluoromethyl ketone (TFMK) "warhead" and the 2-methoxypyridine pharmacophore.

In medicinal chemistry, this compound serves two primary functions:

-

Direct Acting Inhibitor: As a transition-state mimic for serine hydrolases (proteases, esterases) due to the electron-withdrawing effect of the

group. -

Chiral Intermediate Precursor: As a substrate for asymmetric transfer hydrogenation (ATH) to generate chiral

-trifluoromethyl alcohols, a privileged motif in modern drug design (e.g., Cathepsin K inhibitors).

Physicochemical Properties Table

| Property | Value | Relevance in Med Chem |

| LogP (Predicted) | ~1.8 - 2.1 | Ideal lipophilicity for CNS and peripheral penetrance. |

| Electrophilicity | High | The |

| H-Bond Acceptors | 4 (F, N, O) | The pyridine nitrogen and methoxy oxygen provide key anchoring points in active sites. |

| pKa (Conjugate Acid) | ~2.5 (Pyridine) | The electron-withdrawing ketone reduces the basicity of the pyridine ring compared to unsubstituted pyridine. |

Application Module A: Reversible Covalent Inhibition of Serine Hydrolases

Mechanism of Action

Trifluoromethyl ketones are reversible covalent inhibitors . The strong electron-withdrawing nature of the trifluoromethyl group (

This adduct mimics the tetrahedral transition state of amide bond hydrolysis, binding with high affinity (

Diagram: Mechanism of Inhibition

Caption: Kinetic pathway of serine protease inhibition by TFMKs. The stable hemiacetal mimics the transition state.

Protocol 1: Enzyme Inhibition Assay ( Determination)

Objective: Determine the inhibitory potency against a target serine protease (e.g., Chymotrypsin or a specific viral protease).

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100.

-